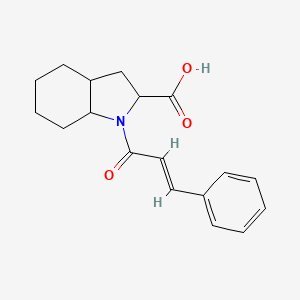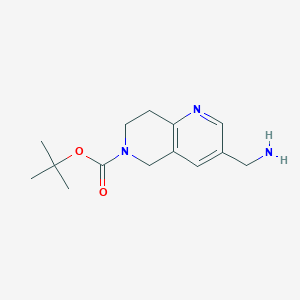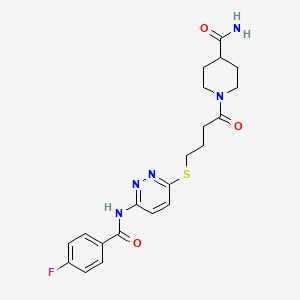![molecular formula C12H22N2O B2895399 Tetradecahydrocyclopenta[b]1,5-diazacycloundecan-9-one CAS No. 2031258-85-0](/img/structure/B2895399.png)
Tetradecahydrocyclopenta[b]1,5-diazacycloundecan-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecahydrocyclopenta[b]1,5-diazacycloundecan-9-one, also known as dodecahydrocyclopenta[b][1,5]diazacycloundecin-9(2H)-one , belongs to the class of heterocyclic compounds . Its molecular formula is C12H22N2O , and it has a molecular weight of approximately 210.32 g/mol . The compound’s name hints at its intricate ring system, which includes both nitrogen and oxygen atoms.
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Antibiotic Resistance and Microbial Activity
Tetradecahydrocyclopenta[b]1,5-diazacycloundecan-9-one, commonly associated with tetracycline antibiotics, plays a significant role in microbial resistance research. Tetracyclines, discovered in the 1940s, have broad-spectrum activity against a variety of microorganisms. However, their extensive use has led to increasing resistance among pathogens. Research indicates that tetracycline resistance often stems from new genes coding for energy-dependent efflux or ribosomal protection, profoundly impacting their efficacy in disease treatment (Chopra & Roberts, 2001).
Photocatalytic Degradation and Environmental Impact
Studies on the photocatalytic degradation of tetracyclines, like this compound, reveal significant insights into environmental remediation. The degradation process, often involving nanosized TiO2 under UV irradiation, leads to the elimination of these compounds from the environment, reducing their impact on ecosystems and mitigating risks associated with antibiotic-resistant pathogens (Zhu et al., 2013).
Role in Cell and Molecular Biology
The compound's role extends to cell and molecular biology, where it influences mitochondrial function across various eukaryotic models. This aspect is critical in biomedical research, as it can affect experimental results, especially in gene expression studies using Tet-on/Tet-off systems. The compound's impact on mitochondrial proteotoxic stress and gene expression underlines the need for caution in its application in research contexts (Moullan et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
2,9-diazabicyclo[9.3.0]tetradecan-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c15-12-10-6-5-7-11(10)13-8-3-1-2-4-9-14-12/h10-11,13H,1-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWVYXFGEQCOFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCNC(=O)C2CCCC2NCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide](/img/structure/B2895317.png)
![1-(4-Tert-butylphenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea](/img/structure/B2895319.png)




![5-Methyl-2-({1-[6-(propan-2-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2895326.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide](/img/structure/B2895327.png)

![(E)-ethyl 2-((E)-3-(furan-2-yl)allylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2895330.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide](/img/structure/B2895335.png)
![5-(2,6-difluorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2895339.png)
